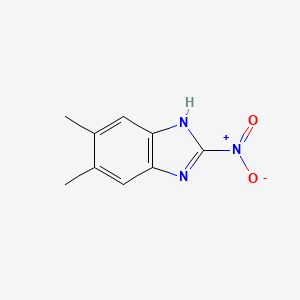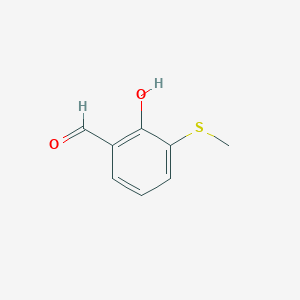
2-Hydroxy-3-(methylthio)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-3-(methylthio)benzaldehyde: is an organic compound with the molecular formula C8H8O2S It is a derivative of benzaldehyde, where the benzene ring is substituted with a hydroxyl group at the second position and a methylthio group at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3-(methylthio)benzaldehyde can be achieved through several methods. One common approach involves the reaction of 2-hydroxybenzaldehyde with methylthiolating agents under controlled conditions. For instance, the reaction can be carried out using methylthiol chloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds at room temperature and yields the desired product after purification .
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable processes. This could include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 2-Hydroxy-3-(methylthio)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification with acyl chlorides to form esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Acyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: 2-Hydroxy-3-(methylthio)benzoic acid.
Reduction: 2-Hydroxy-3-(methylthio)benzyl alcohol.
Substitution: 2-Acetoxy-3-(methylthio)benzaldehyde.
Aplicaciones Científicas De Investigación
Chemistry: 2-Hydroxy-3-(methylthio)benzaldehyde is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving aldehydes and thiol groups.
Medicine: Potential applications in medicine include the development of new pharmaceuticals. Its unique structure may allow it to interact with biological targets in novel ways, leading to the discovery of new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of fragrances and flavoring agents due to its aromatic properties .
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-3-(methylthio)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hydroxyl and methylthio groups may also participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
2-Hydroxybenzaldehyde: Lacks the methylthio group, resulting in different chemical properties and reactivity.
3-Methylthiobenzaldehyde: Lacks the hydroxyl group, affecting its solubility and interaction with biological targets.
2-Hydroxy-4-(methylthio)benzaldehyde: The position of the methylthio group is different, leading to variations in reactivity and applications.
Uniqueness: 2-Hydroxy-3-(methylthio)benzaldehyde is unique due to the presence of both hydroxyl and methylthio groups on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific synthetic and research applications .
Propiedades
Número CAS |
67868-82-0 |
|---|---|
Fórmula molecular |
C8H8O2S |
Peso molecular |
168.21 g/mol |
Nombre IUPAC |
2-hydroxy-3-methylsulfanylbenzaldehyde |
InChI |
InChI=1S/C8H8O2S/c1-11-7-4-2-3-6(5-9)8(7)10/h2-5,10H,1H3 |
Clave InChI |
HYCFWHIAROXTSC-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC=CC(=C1O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7H-Furo[2,3-f]indole](/img/structure/B13962048.png)
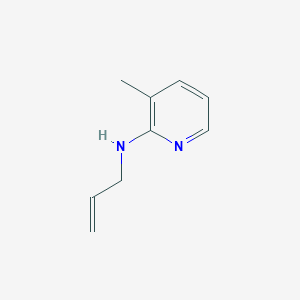

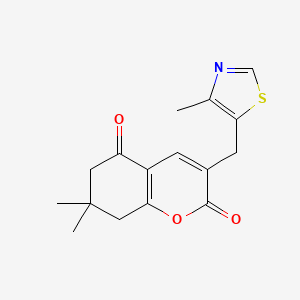


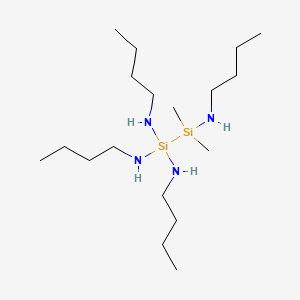
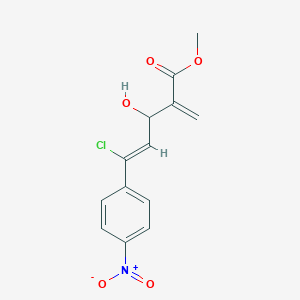

![Benzyl 2-(aminomethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13962094.png)
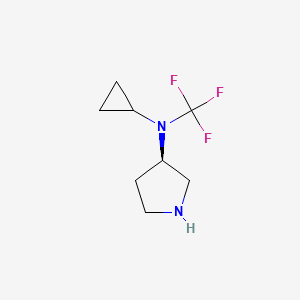

![4-Methoxythieno[3,4-b]pyridine-5,7-diamine](/img/structure/B13962114.png)
